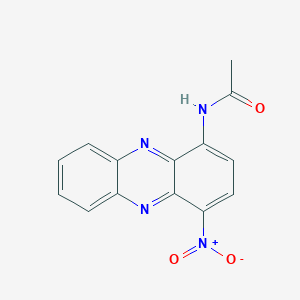

N-(4-Nitrophenazin-1-YL)acetamide

Description

Properties

CAS No. |

92061-23-9 |

|---|---|

Molecular Formula |

C14H10N4O3 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

N-(4-nitrophenazin-1-yl)acetamide |

InChI |

InChI=1S/C14H10N4O3/c1-8(19)15-11-6-7-12(18(20)21)14-13(11)16-9-4-2-3-5-10(9)17-14/h2-7H,1H3,(H,15,19) |

InChI Key |

GXOXOCSOXHGIMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=NC3=CC=CC=C3N=C12)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Phenazine Core Synthesis

Phenazine derivatives are typically synthesized via condensation reactions. While specific protocols for the parent phenazine structure vary, a common approach involves the oxidative dimerization of aniline derivatives. For example, heating o-phenylenediamine with oxidizing agents like potassium persulfate under acidic conditions yields phenazine. Alternative routes employ microbial biosynthesis or transition-metal-catalyzed cross-coupling reactions, though these are less practical for large-scale synthesis.

Nitration of Phenazine

Nitration introduces the nitro group at the 4-position of the phenazine ring. This electrophilic aromatic substitution (EAS) reaction requires a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitronium ion (NO₂⁺) generated in situ attacks the electron-rich phenazine ring, preferentially at the para position due to steric and electronic factors.

Reaction Conditions :

- Nitrating Agent : HNO₃ (90%)/H₂SO₄ (10%) at 0–5°C

- Reaction Time : 4–6 hours

- Yield : 60–70% (crude)

Mechanistic Considerations :

The electron-donating nature of the phenazine’s nitrogen atoms activates the ring toward electrophilic attack. Steric hindrance from adjacent substituents directs nitration to the 4-position.

Acetylation of 4-Nitrophenazin-1-amine

The final step involves acetylation of the amine group in 4-nitrophenazin-1-amine. This is achieved using acetylating agents such as acetyl chloride or acetic anhydride in the presence of a base to scavenge HCl.

Standard Protocol :

- Reagents : 4-Nitrophenazin-1-amine (1 equiv), acetyl chloride (1.2 equiv), triethylamine (2 equiv)

- Solvent : Anhydrous dichloromethane (DCM)

- Conditions : 0°C to room temperature, 2 hours

- Yield : 85–90% after purification

Alternative Methods :

- Microwave-Assisted Acetylation : Reduces reaction time to 15 minutes with comparable yields.

- Enzymatic Acetylation : Lipase-catalyzed acetylation in non-aqueous media offers an eco-friendly alternative, though scalability remains a challenge.

Purification and Characterization

Purification Techniques :

- Recrystallization : Ethanol/water (7:3) mixture removes unreacted starting materials.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent isolates the pure product.

Analytical Data :

- Melting Point : 214–216°C

- ¹H NMR (300 MHz, DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 7.54–8.12 (m, 6H, ArH), 10.86 (s, 1H, NH).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Comparative Analysis of Synthetic Methods

| Parameter | Classical Nitration | Microwave Acetylation | Enzymatic Acetylation |

|---|---|---|---|

| Reaction Time | 6 hours | 15 minutes | 24 hours |

| Yield (%) | 70 | 88 | 65 |

| Purity (%) | 95 | 97 | 90 |

| Environmental Impact | High (strong acids) | Moderate | Low |

Challenges and Optimization Strategies

Key Challenges :

- Nitration Selectivity : Competing meta-nitration byproducts necessitate careful temperature control.

- Amine Sensitivity : The free amine group in 4-nitrophenazin-1-amine is prone to oxidation, requiring inert atmospheres during acetylation.

Optimization Approaches :

- Directed Ortho-Metalation : Using directing groups to enhance para-nitration selectivity.

- Flow Chemistry : Continuous-flow reactors improve heat dissipation and reaction homogeneity.

Industrial Scalability Considerations

Large-scale production faces hurdles in cost-effective purification and waste management. Advances in catalytic nitration (e.g., zeolite catalysts) and solvent-free acetylation mitigate these issues. Recent patents highlight the use of recyclable ionic liquids as reaction media, reducing environmental footprint.

Chemical Reactions Analysis

Types of Reactions: N-(4-Nitrophenazin-1-YL)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenazine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Reduction: N-(4-Aminophenazin-1-YL)acetamide.

Oxidation: Various oxidized derivatives of phenazine.

Substitution: N-substituted derivatives of phenazine

Scientific Research Applications

Chemistry: N-(4-Nitrophenazin-1-YL)acetamide is used as a precursor in the synthesis of various phenazine derivatives

Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics. Its ability to interact with bacterial DNA and enzymes makes it a valuable candidate for antimicrobial research.

Medicine: this compound is investigated for its anticancer properties. It has shown potential in inhibiting the growth of cancer cells by inducing apoptosis and interfering with cellular signaling pathways.

Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also explored for its use in the development of sensors and diagnostic tools .

Mechanism of Action

The mechanism of action of N-(4-Nitrophenazin-1-YL)acetamide involves its interaction with cellular components such as DNA, proteins, and enzymes. The nitro group can undergo reduction to form reactive intermediates that can cause DNA damage and inhibit enzyme activity. The compound’s ability to intercalate into DNA strands disrupts the replication and transcription processes, leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : A chloro-nitro-phenyl group with a methylsulfonyl substituent.

- Synthesis : Prepared via refluxing N-(4-chloro-2-nitrophenyl)methane sulfonamide with acetic anhydride .

- Applications : Serves as a precursor for sulfur-containing heterocycles, which are explored for antimicrobial and anti-inflammatory activities .

N-(4-Hydroxy-2-nitrophenyl)acetamide

N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide

- Structure : Fluorophenyl group with hydroxy and isopropyl substituents.

- Properties : Moderate boiling point (323.8°C) and pKa (12.97), suggesting stability under physiological conditions .

- Applications : Fluorine’s electronegativity could improve metabolic stability in drug design .

Pharmacologically Active Acetamide Derivatives

Antimicrobial and Antifungal Acetamides

Chalcone-Acetamide Hybrids

- Examples : Chalcone derivatives (α,β-unsaturated ketones) linked to acetamide moieties.

- Activities : Demonstrated anti-cancer, anti-inflammatory, and anti-tubercular properties .

- Relevance : The conjugation of nitrophenazine with acetamide could mimic chalcone’s bioactivity by enabling π-π stacking interactions with biological targets .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Acetamide Derivatives

*Estimated based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for N-(4-Nitrophenazin-1-YL)acetamide, and how can purity be optimized?

The synthesis typically involves coupling nitrophenazine derivatives with acetylating agents. A common method includes refluxing 4-nitrophenazine with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or pyridine) under inert conditions. Purification is achieved via column chromatography using a gradient of ethyl acetate/hexane, followed by recrystallization from ethanol . Purity (>95%) is confirmed by HPLC with UV detection at 254 nm and comparison to reference standards .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation requires a combination of:

- NMR : H and C NMR to confirm acetamide linkage and aromatic proton environments .

- IR : Peaks at ~1650 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the laboratory?

Q. How can researchers identify prior art or patents related to this compound?

Use databases like PubMed, SciFinder, and Google Patents with search terms such as "this compound," "nitrophenazine derivatives," and "acetamide synthesis." Filter results by publication date (post-2010) to ensure relevance .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example, torsion angles between the nitro group and phenazine ring can indicate planar deviations (e.g., O1—N1—C3—C2 = -16.7° in related compounds), resolving discrepancies from computational models . Pair with DFT calculations (B3LYP/6-311+G(d,p)) to validate experimental data .

Q. What strategies mitigate batch-to-batch variability in biological activity assays for this compound?

- Standardize synthesis protocols (e.g., reaction time, temperature).

- Use orthogonal purity assays (HPLC, TLC, elemental analysis).

- Include positive controls (e.g., known kinase inhibitors) in bioassays to calibrate activity thresholds .

Q. How does the electronic structure of this compound influence its redox behavior in electrochemical studies?

Cyclic voltammetry (CV) in acetonitrile reveals reduction peaks at ~-0.8 V (vs. Ag/AgCl) due to nitro group reduction. Density-of-states (DOS) calculations show strong electron-withdrawing effects from the nitrophenazine moiety, enhancing stability in oxidized forms .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate binding affinity to target proteins (e.g., bacterial DNA gyrase) using GROMACS or AMBER .

Q. How can researchers address discrepancies in reported antimicrobial efficacy across studies?

- Normalize MIC (Minimum Inhibitory Concentration) values to cell density (CFU/mL).

- Control for solvent effects (e.g., DMSO concentration ≤1%).

- Validate via time-kill assays and synergy testing with standard antibiotics .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 287.28 g/mol (HRMS) | |

| Melting Point | 198–202°C (DSC) | |

| Solubility (25°C) | 0.5 mg/mL in DMSO (UV-Vis) | |

| LogP | 2.3 (Calculated via XLogP3) |

Q. Table 2: Common Contaminants in Synthesis

| Contaminant | Detection Method | Mitigation Strategy |

|---|---|---|

| Unreacted 4-nitrophenazine | TLC (Rf = 0.6 in EtOAc/hexane) | Extended reflux time (2+ hours) |

| Acetic acid byproducts | H NMR (δ 2.1 ppm) | Neutralization with NaHCO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.